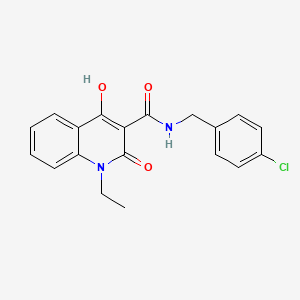
N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the quinolone family. It is commonly known as CB-1, which is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). CB-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
CB-1 exerts its pharmacological effects by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which is involved in DNA repair. By inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, CB-1 enhances the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, CB-1 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CB-1 has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CB-1 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, CB-1 enhances the efficacy of chemotherapy and radiation therapy by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. CB-1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CB-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of CB-1 is its ability to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. CB-1 has also been shown to have anti-inflammatory effects and potential neuroprotective effects. However, one of the limitations of CB-1 is its potential toxicity, which can limit its clinical application.
未来方向
There are several future directions for research on CB-1. One potential direction is to explore the potential of CB-1 as a therapeutic agent in combination with other drugs for the treatment of cancer. Another direction is to investigate the potential of CB-1 as a neuroprotective agent in the treatment of neurodegenerative disorders. In addition, further studies are needed to evaluate the safety and toxicity of CB-1 in preclinical and clinical settings.
合成方法
The synthesis of CB-1 involves the reaction of 4-chlorobenzylamine with ethyl 2-oxo-1,2-dihydro-3-quinolinecarboxylate in the presence of a catalyst. The resulting intermediate is then hydrolyzed to obtain CB-1 in its final form. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
CB-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CB-1 has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(4-chlorobenzyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, which is involved in DNA repair. CB-1 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CB-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-11-12-7-9-13(20)10-8-12/h3-10,23H,2,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCCQHTLOGWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


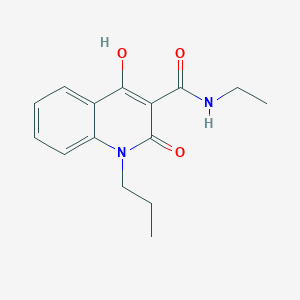
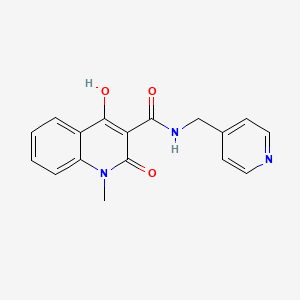
![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
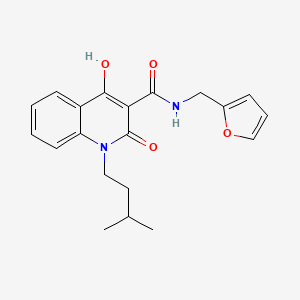
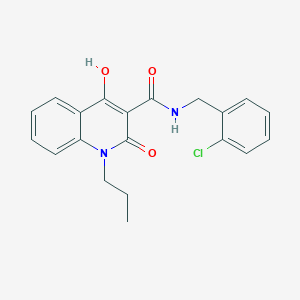
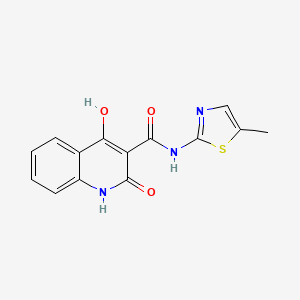
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)

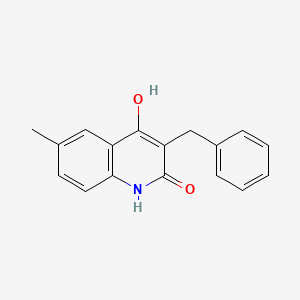
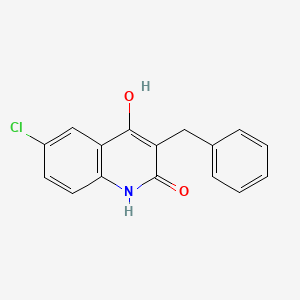
![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)
